molecular formula C4H6ClNO2 B2818726 N-acetyl-N-methylcarbamoyl chloride CAS No. 21777-48-0

N-acetyl-N-methylcarbamoyl chloride

Cat. No.: B2818726
CAS No.: 21777-48-0
M. Wt: 135.55
InChI Key: XHLLMVSEBKZODD-UHFFFAOYSA-N
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Description

N-acetyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a derivative of carbamoyl chloride, where the carbamoyl group is substituted with an acetyl and a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-methylcarbamoyl chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:

N-methylcarbamoyl chloride+acetic anhydrideN-acetyl-N-methylcarbamoyl chloride+acetic acid\text{N-methylcarbamoyl chloride} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} N-methylcarbamoyl chloride+acetic anhydride→N-acetyl-N-methylcarbamoyl chloride+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-methylcarbamoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding N-acetyl-N-methylcarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-acetyl-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to N-acetyl-N-methylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed

Major Products

    N-acetyl-N-methylcarbamates: Formed from substitution reactions

    N-acetyl-N-methylcarbamic acid: Formed from hydrolysis

    N-acetyl-N-methylamine: Formed from reduction

Scientific Research Applications

N-acetyl-N-methylcarbamoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of drugs that target specific biological pathways.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-acetyl-N-methylcarbamoyl chloride involves its reactivity as an acylating agent. It can transfer its acyl group to nucleophiles, forming stable carbamate derivatives. This reactivity is utilized in various chemical synthesis processes to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methylcarbamoyl chloride
  • N-ethyl-N-methylcarbamoyl chloride
  • Dimethylcarbamoyl chloride

Comparison

N-acetyl-N-methylcarbamoyl chloride is unique due to the presence of both an acetyl and a methyl group, which enhances its reactivity compared to other carbamoyl chlorides. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical reactions and applications.

Properties

IUPAC Name

N-acetyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLLMVSEBKZODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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